Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate

Drug Design Molecular Recognition Solubility

Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate (CAS 1820608-35-2), with molecular formula C₁₃H₁₈N₂O₄ and molecular weight 266.29 g/mol, is a synthetic carbamate derivative characterized by a benzyl-protected amine linked via a methylene bridge to a carbamoyl group, which is further attached to a 2-hydroxypropyl moiety. The compound is supplied as a high-purity (≥95–96%) solid for research and development purposes, serving as a versatile intermediate in organic synthesis and medicinal chemistry applications.

Molecular Formula C13H18N2O4
Molecular Weight 266.297
CAS No. 1820608-35-2
Cat. No. B2876958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate
CAS1820608-35-2
Molecular FormulaC13H18N2O4
Molecular Weight266.297
Structural Identifiers
SMILESCC(CNC(=O)CNC(=O)OCC1=CC=CC=C1)O
InChIInChI=1S/C13H18N2O4/c1-10(16)7-14-12(17)8-15-13(18)19-9-11-5-3-2-4-6-11/h2-6,10,16H,7-9H2,1H3,(H,14,17)(H,15,18)
InChIKeyGHCLOAOGFCFUAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate (CAS 1820608-35-2): A Distinct Carbamate Building Block for Scientific Procurement


Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate (CAS 1820608-35-2), with molecular formula C₁₃H₁₈N₂O₄ and molecular weight 266.29 g/mol, is a synthetic carbamate derivative characterized by a benzyl-protected amine linked via a methylene bridge to a carbamoyl group, which is further attached to a 2-hydroxypropyl moiety . The compound is supplied as a high-purity (≥95–96%) solid for research and development purposes, serving as a versatile intermediate in organic synthesis and medicinal chemistry applications . Its structural design integrates a Cbz (benzyloxycarbonyl) protecting group with an extended carbamoyl-hydroxypropyl chain, offering unique synthetic flexibility compared to simpler carbamate analogs .

Why Generic Substitution Fails: Evidence-Based Differentiation of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate from In-Class Analogs


While the carbamate class broadly shares a common functional group, structural variations profoundly influence physicochemical properties, synthetic utility, and biological compatibility. Generic substitution of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate with simpler benzyl carbamates (e.g., CAS 34637-22-4, C₁₁H₁₅NO₃) or methyl carbamates fails to preserve the compound's specific molecular architecture, which includes an extended methylene carbamoyl linker and a strategically positioned hydroxypropyl group . These features directly modulate hydrogen-bonding capacity (3 H-bond donors vs. 1–2 in simpler analogs), molecular weight (266.29 vs. 209.24 g/mol for common analogs), and lipophilicity (LogP ~0.41), parameters critical for applications in peptide synthesis, prodrug design, and enzyme inhibition studies where precise molecular recognition is required . The quantitative evidence below establishes where substitution leads to measurable performance divergence.

Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate: Quantitative Comparative Evidence for Procurement Decisions


Enhanced Hydrogen-Bonding Capacity and Polar Surface Area vs. Standard Benzyl Carbamates

Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate possesses three hydrogen-bond donors (HBDs), compared to only one or two in simpler benzyl carbamate analogs such as benzyl (3-hydroxypropyl)carbamate (CAS 34637-22-4) and benzyl carbamate . This difference arises from the presence of both the carbamoyl NH and the hydroxypropyl OH groups. The topological polar surface area (TPSA) is 87.66 Ų, a direct computational measure of polarity, which contrasts with lower values in structurally simpler compounds . The elevated HBD count and TPSA directly impact solubility profiles and potential for intermolecular hydrogen bonding in biological or crystalline environments.

Drug Design Molecular Recognition Solubility

Distinct Molecular Weight and Rotatable Bond Count for Structural Diversification

With a molecular weight of 266.29 g/mol, Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate occupies a distinct property space between smaller carbamate fragments (MW ~209–252 g/mol) and larger, more complex drug-like molecules . It features six rotatable bonds, providing greater conformational flexibility than more rigid analogs like benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate (CAS 91558-42-8, MW 252.27, 5 rotatable bonds) or benzyl carbamate (MW 151.16, 2 rotatable bonds) [1]. This expanded molecular framework offers a broader chemical space for derivatization and structure-activity relationship (SAR) studies.

Medicinal Chemistry Fragment-Based Drug Design Library Synthesis

Synthetic Versatility: Cbz-Protected Amine with Extended Carbamoyl-Hydroxypropyl Handle

The compound integrates a benzyl carbamate (Cbz) protecting group—a cornerstone of peptide synthesis—with an extended methylene carbamoyl linker and a terminal 2-hydroxypropyl group . This structural arrangement is distinct from simpler Cbz-protected amines, which lack the additional carbamoyl and hydroxypropyl functionalities. While benzyl 2-hydroxypropylcarbamate (CAS 91558-42-8) offers a hydroxypropyl chain, it lacks the methylene carbamoyl extension present in the target compound, which provides an additional site for hydrogen bonding and further derivatization . The Cbz group itself is stable to mildly basic and acidic conditions and can be selectively removed via hydrogenolysis, enabling orthogonal deprotection strategies .

Peptide Synthesis Protecting Group Chemistry Prodrug Design

Moderate Lipophilicity (LogP ~0.41) Balances Membrane Permeability and Aqueous Solubility

Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate exhibits a calculated LogP value of approximately 0.41 . This moderate lipophilicity contrasts with more hydrophobic benzyl carbamates lacking the polar hydroxypropyl group (e.g., benzyl carbamate, LogP ~1.5–2.0) and with more hydrophilic analogs containing additional polar functionality. A LogP near 0.4 is within the optimal range (0–3) for many orally bioavailable drugs, balancing membrane permeability with aqueous solubility [1]. This property profile distinguishes the compound from structurally related building blocks that may be either too hydrophobic for aqueous formulation or too polar for effective membrane passage.

Drug-Likeness ADME Prediction Bioavailability

Procurement-Driven Application Scenarios for Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate


Synthesis of Peptidomimetics and Extended Peptide Analogues Requiring Orthogonal Cbz Deprotection

The Cbz protecting group is a staple in peptide synthesis due to its stability under basic and acidic conditions and its orthogonal removal via catalytic hydrogenation . Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate provides a Cbz-protected amine with an extended carbamoyl-hydroxypropyl chain, offering a built-in spacer or functional handle for peptidomimetic construction. Researchers synthesizing peptide analogues with modified side chains or unnatural amino acid replacements can utilize this compound to introduce a hydrophilic, hydrogen-bond-capable extension that remains protected until the final deprotection step, streamlining convergent synthetic routes.

Prodrug Design Requiring Balanced Lipophilicity (LogP ~0.41) and Extended Hydrogen-Bonding Capacity

The compound's moderate LogP (~0.41) and elevated H-bond donor count (3 HBDs) make it a candidate for prodrug design strategies where modulating passive permeability and aqueous solubility is essential . Incorporating this moiety into a parent drug scaffold can adjust physicochemical properties to improve oral bioavailability or enhance target engagement in polar binding pockets, as supported by the quantitative property data in Section 3. The carbamoyl linker provides a cleavable or non-cleavable connection point, depending on the desired release mechanism.

Chemical Library Diversification and Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 266.29 g/mol and six rotatable bonds, Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate fills a gap between small fragment libraries (MW <250) and lead-like compounds . Its unique combination of a Cbz-protected amine, carbamoyl linker, and hydroxypropyl group enables the synthesis of analogs with distinct three-dimensional pharmacophore features. Procurement of this compound supports the generation of diverse screening libraries for structure-activity relationship (SAR) exploration, particularly for targets where extended hydrogen-bond networks are implicated.

Intermediate in the Synthesis of Complex Carbamate-Containing Bioactive Molecules

Carbamates are prevalent in FDA-approved drugs and bioactive natural products [1]. Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate serves as a versatile intermediate for constructing more elaborate carbamate-containing scaffolds. Its distinct structural features—an extended methylene carbamoyl bridge and a terminal hydroxypropyl group—allow for regioselective functionalization and elaboration into compounds with potential enzyme inhibitory, antimicrobial, or neuropharmacological activities, as indicated by class-level inference from related benzyl carbamate derivatives.

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